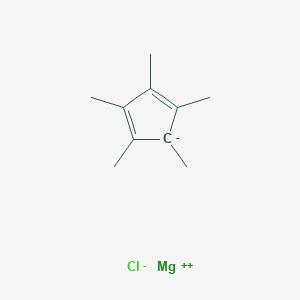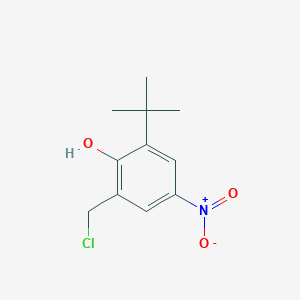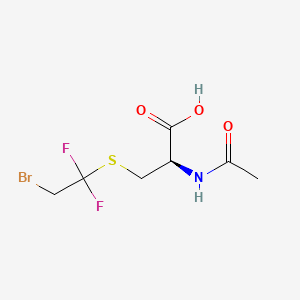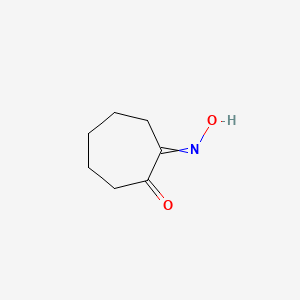![molecular formula C13H20N2O2S B14434069 N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea CAS No. 74787-89-6](/img/structure/B14434069.png)
N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea is a synthetic organic compound characterized by the presence of a thiourea group, a hydroxyethyl group, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea typically involves the reaction of N-methylthiourea with 2-chloroethanol and 4-methoxyphenylacetone. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The hydroxyethyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1-propanone: A structurally related compound with a similar methoxyphenyl group.
4-(2-Methoxyphenyl)-1-(2-(1-naphthyl)-2-oxoethyl)pyrimidin-1-ium bromide: Another compound with a methoxyphenyl group and different functional groups.
Uniqueness
N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea is unique due to its combination of a thiourea group, hydroxyethyl group, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
74787-89-6 |
|---|---|
Molekularformel |
C13H20N2O2S |
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-3-[1-(4-methoxyphenyl)ethyl]-1-methylthiourea |
InChI |
InChI=1S/C13H20N2O2S/c1-10(14-13(18)15(2)8-9-16)11-4-6-12(17-3)7-5-11/h4-7,10,16H,8-9H2,1-3H3,(H,14,18) |
InChI-Schlüssel |
KSINHYZEQZTIMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC)NC(=S)N(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


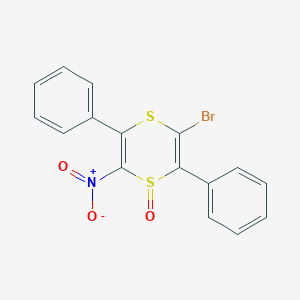

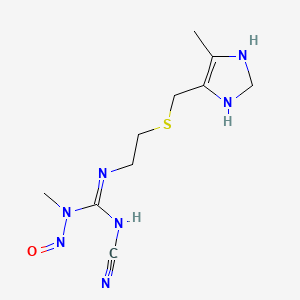
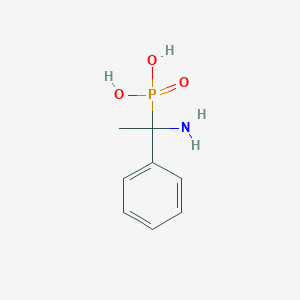
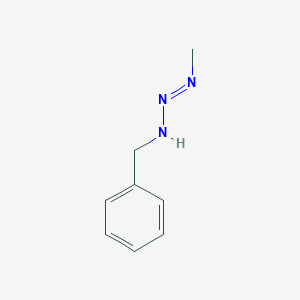
![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)
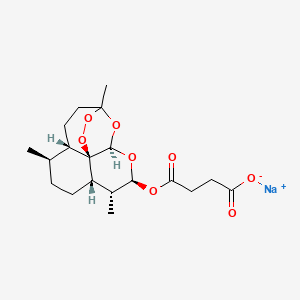
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
